molecular formula C18H17NO5S B14184991 (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate CAS No. 889118-12-1

(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate

Cat. No.: B14184991
CAS No.: 889118-12-1
M. Wt: 359.4 g/mol
InChI Key: ZUSFRNBFVRVEHT-SFHVURJKSA-N
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Description

(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyanophenyl group and a methanesulfonyl-oxy-methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Group:

    Methanesulfonylation: The methanesulfonyl group is introduced to the phenyl ring via a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methanesulfonyl-oxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate: The enantiomer of the compound with similar structural features but different stereochemistry.

    (3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl alcohol: A related compound with a hydroxyl group instead of an acetate group.

Uniqueness

(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

889118-12-1

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

[(S)-(3-cyanophenyl)-[4-(methylsulfonyloxymethyl)phenyl]methyl] acetate

InChI

InChI=1S/C18H17NO5S/c1-13(20)24-18(17-5-3-4-15(10-17)11-19)16-8-6-14(7-9-16)12-23-25(2,21)22/h3-10,18H,12H2,1-2H3/t18-/m0/s1

InChI Key

ZUSFRNBFVRVEHT-SFHVURJKSA-N

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=C(C=C1)COS(=O)(=O)C)C2=CC=CC(=C2)C#N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)COS(=O)(=O)C)C2=CC=CC(=C2)C#N

Origin of Product

United States

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